Enhanced Oxidative Addition Kinetics Relative to Bromo and Chloro Analogs in Suzuki–Miyaura Coupling
Ethyl 2-iodo-3-methylbenzoate leverages the well-established higher reactivity of aryl iodides in palladium-catalyzed cross-couplings. The general relative reactivity order for Suzuki–Miyaura coupling is Ar–I > Ar–OTf > Ar–Br ≫ Ar–Cl [1]. This class-level inference predicts that ethyl 2-iodo-3-methylbenzoate will undergo oxidative addition to Pd(0) significantly faster than its bromo analog (ethyl 2-bromo-3-methylbenzoate) and substantially faster than its chloro analog under comparable conditions. For ortho-substituted aryl halides, which are already sterically hindered, the enhanced leaving-group ability of iodine is critical for achieving acceptable yields without forcing conditions that promote dehalogenation or ester hydrolysis [2].
| Evidence Dimension | Relative oxidative addition rate (Pd-catalyzed Suzuki–Miyaura) |
|---|---|
| Target Compound Data | Ar–I (highest reactivity class) |
| Comparator Or Baseline | Ar–Br (moderate reactivity); Ar–Cl (low reactivity) |
| Quantified Difference | Ar–I > Ar–OTf > Ar–Br ≫ Ar–Cl (qualitative relative order) |
| Conditions | General palladium(0) catalysis, as established in foundational Suzuki–Miyaura literature |
Why This Matters
This reactivity difference enables lower catalyst loadings, shorter reaction times, and milder temperatures, reducing side reactions and improving overall process efficiency in both discovery and scale-up settings.
- [1] Wikidoc. Suzuki reaction. Revision as of 16:27, 20 August 2012. Relative reactivity: R2-I > R2-OTf > R2-Br ≫ R2-Cl. View Source
- [2] O'Keefe, B. M.; Simmons, N.; Martin, S. F. Carbonylative cross-coupling of ortho-disubstituted aryl iodides. Convenient synthesis of sterically hindered aryl ketones. Organic Letters, 2008, 10(22), 5301-5304. DOI: 10.1021/ol802236m. View Source
